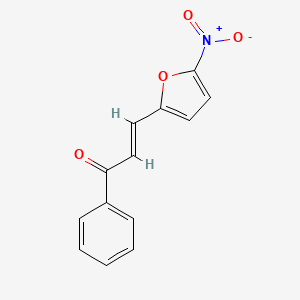
3-(5-Nitrofuran-2-yl)-1-phenylprop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Nitrofuran-2-yl)-1-phenylprop-2-en-1-one is a compound that belongs to the class of nitrofurans, which are known for their broad-spectrum antibacterial properties. This compound has garnered significant interest due to its potent antituberculosis activity and its ability to inhibit specific bacterial enzymes .
準備方法
The synthesis of 3-(5-Nitrofuran-2-yl)-1-phenylprop-2-en-1-one typically involves the nitration of furan derivatives followed by various chemical transformations. One common method involves the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . The resulting nitrofuran derivative can then be further modified to introduce the phenylprop-2-en-1-one moiety through a series of reactions, including oxidation and esterification .
化学反応の分析
3-(5-Nitrofuran-2-yl)-1-phenylprop-2-en-1-one undergoes several types of chemical reactions, including:
Oxidation: The nitrofuran ring can be oxidized to form various oxidation products.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group. Common reagents used in these reactions include nitric acid, acetic anhydride, sulfuric acid, and various reducing agents Major products formed from these reactions include amino derivatives and other modified furan compounds.
科学的研究の応用
3-(5-Nitrofuran-2-yl)-1-phenylprop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other biologically active compounds.
作用機序
The mechanism of action of 3-(5-Nitrofuran-2-yl)-1-phenylprop-2-en-1-one involves the inhibition of bacterial enzymes, specifically arylamine N-acetyltransferase (NAT). This enzyme is essential for the intracellular survival of Mycobacterium tuberculosis . By inhibiting NAT, the compound disrupts the bacteria’s metabolic processes, leading to its death .
類似化合物との比較
3-(5-Nitrofuran-2-yl)-1-phenylprop-2-en-1-one is unique due to its potent antituberculosis activity and low cytotoxicity towards mammalian cells . Similar compounds include:
Nitrofurantoin: Used for urinary tract infections.
Nitrofurazone: Used for topical infections.
Furazolidone: Used for bacterial diarrhea and Helicobacter pylori infections. Compared to these compounds, this compound exhibits higher selectivity and potency against Mycobacterium tuberculosis.
特性
分子式 |
C13H9NO4 |
|---|---|
分子量 |
243.21 g/mol |
IUPAC名 |
(E)-3-(5-nitrofuran-2-yl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C13H9NO4/c15-12(10-4-2-1-3-5-10)8-6-11-7-9-13(18-11)14(16)17/h1-9H/b8-6+ |
InChIキー |
ZLDNVNUDRJJGII-SOFGYWHQSA-N |
異性体SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















